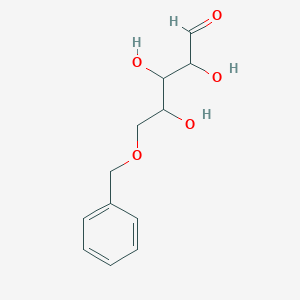
2,3,4-Trihydroxy-5-phenylmethoxypentanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2,3,4-Trihidroxi-5-fenilmetoxipentanal es un compuesto orgánico con la fórmula molecular C12H16O5. Se caracteriza por la presencia de tres grupos hidroxilo y un grupo fenilmetoxi unido a una cadena pentanal.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2,3,4-Trihidroxi-5-fenilmetoxipentanal típicamente implica la protección de los grupos hidroxilo fenólicos, seguida de pasos de formilación y desprotección. Un método común comienza con pirogalol como materia prima inicial. El proceso involucra tres pasos principales:
Protección del hidroxilo fenólico: Proteger los grupos hidroxilo para evitar reacciones no deseadas.
Formilación: Introducir el grupo formilo al intermedio protegido.
Desprotección: Eliminar los grupos protectores para obtener el producto final.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto no están bien documentados, pero probablemente siguen rutas sintéticas similares con optimizaciones para la producción a gran escala. Estas optimizaciones pueden incluir el uso de catalizadores, solventes y condiciones de reacción más eficientes para mejorar el rendimiento y la pureza, al tiempo que minimizan el desperdicio y el impacto ambiental.
Análisis De Reacciones Químicas
Tipos de reacciones
El 2,3,4-Trihidroxi-5-fenilmetoxipentanal experimenta diversas reacciones químicas, que incluyen:
Oxidación: Los grupos hidroxilo pueden oxidarse para formar las cetonas o aldehídos correspondientes.
Reducción: El grupo aldehído puede reducirse a un alcohol.
Sustitución: El grupo fenilmetoxi puede experimentar reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH4) o el hidruro de aluminio y litio (LiAlH4) se utilizan típicamente.
Sustitución: Los nucleófilos como los iones hidróxido (OH-) o los iones alcóxido (RO-) pueden utilizarse para reacciones de sustitución.
Productos principales
Oxidación: Los productos pueden incluir 2,3,4-trihidroxi-5-fenilmetoxipentanona.
Reducción: El producto principal es 2,3,4-trihidroxi-5-fenilmetoxipentanol.
Sustitución: Dependiendo del nucleófilo, se pueden formar varios derivados sustituidos.
Aplicaciones Científicas De Investigación
El 2,3,4-Trihidroxi-5-fenilmetoxipentanal tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.
Biología: Se estudia por sus posibles actividades biológicas, incluidas las propiedades antioxidantes y antimicrobianas.
Medicina: Se investiga por sus posibles efectos terapéuticos, como las actividades antiinflamatorias y anticancerígenas.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos
Mecanismo De Acción
El mecanismo de acción del 2,3,4-Trihidroxi-5-fenilmetoxipentanal implica su interacción con varios objetivos moleculares y vías. Los grupos hidroxilo pueden participar en enlaces de hidrógeno y reacciones redox, influyendo en los procesos celulares. El grupo fenilmetoxi puede interactuar con regiones hidrofóbicas de proteínas o membranas, afectando su función. Estas interacciones pueden modular las vías de señalización, las actividades enzimáticas y la expresión génica, lo que lleva a los efectos biológicos observados .
Comparación Con Compuestos Similares
Compuestos similares
5-O-Bencil-D-ribosa: Similar en estructura pero con diferentes grupos funcionales y propiedades.
Isobavachalcona: Una chalcona prenilada con grupos hidroxilo similares pero diferentes actividades biológicas.
Singularidad
El 2,3,4-Trihidroxi-5-fenilmetoxipentanal es único debido a su combinación específica de grupos hidroxilo y fenilmetoxi, que confieren una reactividad química y actividad biológica distintas. Su capacidad de experimentar diversas reacciones químicas e interactuar con múltiples objetivos moleculares lo convierte en un compuesto versátil para la investigación y las aplicaciones industriales.
Propiedades
Fórmula molecular |
C12H16O5 |
|---|---|
Peso molecular |
240.25 g/mol |
Nombre IUPAC |
2,3,4-trihydroxy-5-phenylmethoxypentanal |
InChI |
InChI=1S/C12H16O5/c13-6-10(14)12(16)11(15)8-17-7-9-4-2-1-3-5-9/h1-6,10-12,14-16H,7-8H2 |
Clave InChI |
SMERYXWDIUSMOF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COCC(C(C(C=O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



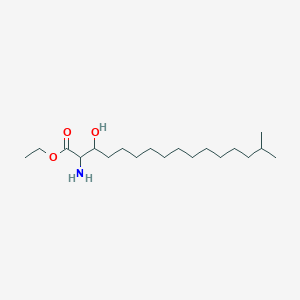
![N-(6,8-dihydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide](/img/structure/B12316596.png)
![2-{[5-(3-chlorophenyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B12316614.png)
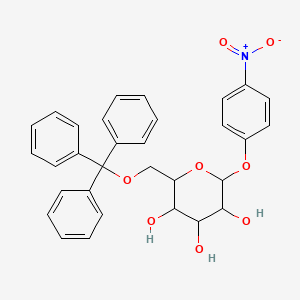
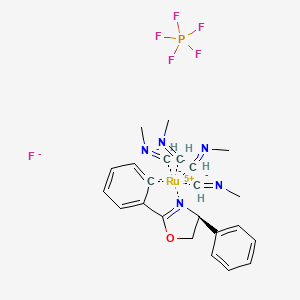
![N-(1-benzylpyrazol-4-yl)-13-methyl-10-oxo-1,3,11-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8-tetraene-4-carboxamide](/img/structure/B12316638.png)
![3-[2-[2-[2-[2-[2-[2-[2-[2-(2-Carboxyethoxy)ethoxy]ethoxy]ethoxy]ethyl-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B12316641.png)
![2-{[4-cyclohexyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12316644.png)
![D-Glucitol, bis-O-[(4-methylphenyl)methylene]-](/img/structure/B12316647.png)
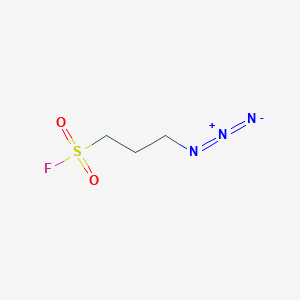
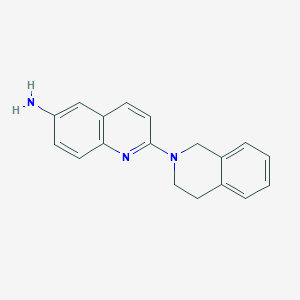

![8-[5-(5,7-Dihydroxy-4-oxo-2,3-dihydrochromen-2-yl)-2-methoxyphenyl]-5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B12316670.png)
